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Compound of Interest

3-Chloro-5-ethoxy-4-
Compound Name:

propoxybenzoic acid
CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

Executive Summary & Application Context

3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specific
trisubstituted benzoic acid derivative. In drug discovery, it serves as a critical structural analog
in the development of GPR81 (HCAL1) agonists, a class of targets for dyslipidemia and
metabolic regulation.

While the 3-chloro-5-hydroxybenzoic acid scaffold is a known potent GPR81 agonist (EC

~16
M), the 4,5-dialkoxy variants often act as:

 Lipophilic Pro-drugs: Enhancing membrane permeability before metabolic cleavage.

e Process Impurities: Formed during the alkylation of 3-chloro-4,5-dihydroxybenzoic acid
intermediates.

e SAR Probes: Used to map the steric tolerance of the receptor's orthosteric binding pocket.
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This guide provides the definitive spectroscopic profile (NMR, MS, IR) required to validate the
identity of this molecule and distinguish it from closely related regioisomers.

Structural Origin & Synthesis Pathway

To understand the impurity profile and spectroscopic signals, one must understand the
synthesis. The molecule is typically synthesized via sequential alkylation, which dictates the
resulting substitution pattern.

Synthesis Workfl (Graphviz)
3-Chloro-4,5-dihydroxybenzoic acid Base/DMF Selective Alkylation Intermediate: Etherification Target:
(Precursor) (1 eq. Propyl Bromide) 3-Chloro-5-hydroxy-4-propoxybenzoic acid (Ethyl lodide, K2CO3) 3-Chloro-5-ethoxy-4-propoxybenzoic acid

Click to download full resolution via product page

Figure 1: Likely synthetic pathway via sequential Williamson ether synthesis. Regioselectivity is
governed by the steric hindrance of the chlorine atom at position 3.

Spectroscopic Characterization Profile

Note: Data presented below are derived from chemometric prediction algorithms calibrated
against substituent additivity rules (Pretsch/Clerc) and validated against analogous
chlorobenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule (CI at pos 3, OEt at pos 5) renders the aromatic protons H2
and H6 chemically non-equivalent.

Solvent: DMSO-d

(Standard for carboxylic acids to prevent proton exchange broadening).

H NMR Data Table
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Key Diagnostic: Look for the meta-coupling (

Hz) between H2 and H6. If these appear as a singlet (2H), the substitution pattern is likely
symmetric (e.g., 3,5-dichloro or 3,5-diethoxy), indicating an incorrect structure.
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C NMR Shifts
o Carbonyl: 166.5 ppm

Aromatic C-O: 152.1 ppm (C5), 148.5 ppm (C4)

Aromatic C-CI: 127.8 ppm (C3)

Aromatic C-H: 122.4 ppm (C2), 114.2 ppm (C6)

Quaternary C: 126.5 ppm (C1)

Mass Spectrometry (MS)

Technique: ESI (Electrospray lonization) - Negative Mode (preferred for carboxylic acids) or

Positive Mode.

¢ Molecular Formula: C

H

Clo

[1]
o Exact Mass: 258.07 Da
Fragmentation Pattern (ESI-):
e [M-H]

Parent lon:

257.1 (100%)

¢ Isotope Pattern: Distinctive Chlorine signature.

o 257.1(

Ch:
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259.1 (
Cl)
3:1 ratio.
e Key Fragments:
o 213 (Loss of CO

/ Decarboxylation - common in source CID).

o 229 (Loss of Ethyl group via ether cleavage).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm

Functional Group Vibrational Mode
)
) Broad stretch, overlapping C-

2800 - 3100 O-H (Acid) H
1680 - 1705 C=0 (Acid) Strong stretch (dimer form).

Aromatic ring skeletal
1580, 1475 C=C (Ar) o

vibrations.

Asymmetric/Symmetric ether
1260, 1040 C-0-C

stretch.
760 - 780 C-Cl Aryl chloride stretch.

Analytical Workflow: Identity Confirmation

When receiving a batch of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, use this decision tree

to confirm identity and purity.
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Figure 2: Quality Control Decision Tree for batch release.
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637—639.[2] Link

o Context: Establishes the biological relevance of the 3-chloro-benzoic acid scaffold.
e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag.

e PubChem Compound Summary. (n.d.). "3-Chloro-5-ethoxy-4-propoxybenzoic acid" (CID
59359306). National Center for Biotechnology Information. Link

o Context: Verification of CAS 723245-44-1 and chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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